nicotine N,N'-dioxide

Toxicology Metabolism Safety Pharmacology

Differentiate your nicotine research with Nicotine N,N′-dioxide (CAS 2055-29-0), the only di‑N‑oxide standard that delivers over 230-fold lower acute toxicity (LD50 >2200 mg/kg) than the parent alkaloid. Its unique polarity and reduction kinetics prevent metabolite misannotation in LC‑MS/MS, making it the essential, low-risk probe for in vitro mechanistic studies and aqueous formulation development. Sourcing non‑interchangeable mono‑oxides compromises data integrity.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B15125712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenicotine N,N'-dioxide
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-]
InChIInChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3
InChIKeyGSXMRZNVDIMTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotine N,N'-Dioxide: Foundational Physicochemical and Toxicological Profile for Research Procurement


Nicotine N,N′-dioxide (CAS 2055-29-0) is a di-oxidized derivative of the tobacco alkaloid nicotine, belonging to the class of N-oxides. It is formed by the oxidation of both the pyrrolidine and pyridine nitrogen atoms of nicotine, resulting in a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of approximately 194.23 g/mol [1]. The compound was first described in the crystalline state in 1958 and can be prepared as a crystal hydrate, an anhydrous base, and various salts [1]. Its physicochemical properties differ significantly from its parent alkaloid, notably exhibiting enhanced polarity and water solubility [2].

Why Nicotine N,N'-Dioxide Cannot Be Functionally Replaced by Parent Nicotine or Mono-N-Oxides


The substitution of nicotine N,N′-dioxide with structurally similar compounds such as nicotine, nicotine N′-oxide, or nicotine N-oxide is not scientifically justifiable due to a stark divergence in key biological and physical properties. The parent alkaloid nicotine is acutely toxic (LD50 = 9.5 mg/kg, intraperitoneal injection in mice), whereas the di-oxidized derivative exhibits a profoundly reduced acute toxicity profile (LD50 > 2200 mg/kg) [1]. This over 230-fold difference in acute toxicity, coupled with distinct in vivo metabolic stability and reduction kinetics [2], means that any experimental model, analytical standard, or industrial process predicated on a specific safety, metabolic, or polarity parameter cannot interchange these compounds without introducing uncontrolled variability and compromising data integrity.

Nicotine N,N'-Dioxide: Quantitative Differentiation Evidence for Informed Procurement


Acute Toxicity Reduction: Over 230-Fold Safety Margin Compared to Nicotine

Nicotine N,N′-dioxide demonstrates a profound reduction in acute toxicity relative to its parent alkaloid nicotine. While nicotine exhibits an LD50 of 9.5 mg/kg following intraperitoneal injection in mice, nicotine N,N′-dioxide shows no acute toxicity even at doses exceeding 200 mg/kg, with a reported LD50 of >2200 mg/kg [1]. This represents a >230-fold increase in the lethal dose, which is the most pronounced reduction among the three nicotine N-oxide isomers evaluated. For context, nicotine N′-oxide has an LD50 of 615 mg/kg and nicotine N-oxide 245 mg/kg, confirming that oxidation of both nitrogen atoms yields the greatest toxicity attenuation [1].

Toxicology Metabolism Safety Pharmacology Nicotine Replacement

In Vivo Reduction and Nicotine Liberation Kinetics Compared to Mono-N-Oxide Isomers

In a 3-week drinking water study in rats (0.02% w/v), nicotine N,N′-dioxide exhibited distinct in vivo reduction kinetics and systemic exposure to the parent alkaloid compared to cis- and trans-nicotine N′-oxide [1]. After 7 days, plasma nicotine levels in the nicotine N,N′-dioxide group were approximately half those observed in the trans-nicotine N′-oxide group, and comparable to the cis-nicotine N′-oxide group [1]. Furthermore, plasma cotinine levels reached a maximum during week 1 for both cis-nicotine N′-oxide and nicotine N,N′-dioxide groups, while levels in the trans-nicotine N′-oxide group continued to rise through day 15 [1]. This indicates that the di-oxidized compound is reduced in vivo to nicotine at a rate and to an extent that differs from its mono-oxidized isomers.

Pharmacokinetics Metabolism In Vivo Reduction Nicotine Metabolite

Physicochemical Differentiation: Enhanced Polarity and Water Solubility Over Nicotine

The oxidation of both nitrogen atoms in nicotine to form the N,N′-dioxide fundamentally alters the molecule's polarity. The introduction of two N-oxide moieties increases the compound's polarity and water solubility relative to the parent nicotine [1]. While specific quantitative solubility values (e.g., mg/mL in water at 25°C) were not found in the accessible primary literature, this class-level inference is supported by reversed-phase HPLC data for the homologous series, which shows that polarity increases in the order: nicotine < cotinine < nicotine-N-oxide [2]. The N,N′-dioxide, possessing two polar N-oxide groups, would be expected to exhibit even greater polarity and earlier elution on reversed-phase columns than its mono-oxide counterparts.

Analytical Chemistry Formulation Chromatography Physical Properties

Analytical Method Development: Distinct Chromatographic Behavior for Metabolite Profiling

The unique structure of nicotine N,N′-dioxide enables its distinct chromatographic separation from other nicotine metabolites. An analytical method was specifically developed for the separation and detection of nicotine, cotinine, and cis- and trans-nicotine N′-oxide, as well as cis- and trans-nicotine N,N′-dioxide [1]. The method validates that the N,N′-dioxide isomers can be resolved from their mono-oxide counterparts, which is essential for accurate quantification in biological matrices. This differentiation is not possible when using a single N-oxide standard.

Bioanalysis LC-MS Metabolite Identification Method Validation

Nicotine N,N'-Dioxide: Evidence-Driven Research and Industrial Application Scenarios


Reference Standard for Nicotine Metabolite Profiling in Bioanalytical Assays

Due to its distinct chromatographic retention time and validated separation from mono-N-oxides [1], nicotine N,N′-dioxide serves as an essential reference standard in LC-MS/MS and HPLC methods for comprehensive nicotine metabolite profiling in plasma and urine. Its use ensures accurate identification and quantification, preventing misannotation of metabolite peaks in studies of nicotine metabolism or tobacco exposure.

High-Concentration In Vitro Pharmacology Studies Requiring a Low-Toxicity Nicotine Analog

The profound >230-fold reduction in acute toxicity compared to nicotine [1] makes nicotine N,N′-dioxide an ideal tool for in vitro assays (e.g., receptor binding, cell signaling, or cytotoxicity screens) where high compound concentrations are needed to explore mechanistic pathways. The low toxicity profile minimizes confounding cell death or acute cholinergic effects that would otherwise limit the experimental window.

In Vivo Model for Studying Nicotine Metabolite Reduction Kinetics

The unique in vivo reduction kinetics of nicotine N,N′-dioxide, which differ from both cis- and trans-nicotine N′-oxide in terms of plasma nicotine and cotinine time-course profiles [2], establish it as a specific probe for investigating the enzymatic systems responsible for N-oxide reduction. This application is particularly relevant for studies on flavin-containing monooxygenases (FMOs) and cytochrome P450 systems involved in nicotine detoxification.

Formulation Development for Hydrophilic Drug Delivery or Nicotine Replacement Prototypes

The enhanced polarity and water solubility of nicotine N,N′-dioxide relative to nicotine [3] make it a superior candidate for the development of aqueous formulations, hydrophilic matrices, or prototype nicotine replacement products where rapid dissolution and high aqueous loading are required. Its favorable safety profile further supports its evaluation in early-stage formulation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for nicotine N,N'-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.